![molecular formula C10H17NO4 B1354876 (S)-N-Boc-azetidine-2-carboxylic acid methyl ester CAS No. 107020-12-2](/img/structure/B1354876.png)
(S)-N-Boc-azetidine-2-carboxylic acid methyl ester
Overview
Description
(S)-N-Boc-azetidine-2-carboxylic acid methyl ester is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a methyl ester functional group on the carboxylic acid. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Boc-azetidine-2-carboxylic acid methyl ester typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors. One common method is the cyclization of amino alcohols or amino acids.
Protection of Nitrogen Atom: The nitrogen atom in the azetidine ring is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the azetidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified to form the methyl ester. This can be done using methanol and a suitable catalyst such as sulfuric acid or using a coupling reagent like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-N-Boc-azetidine-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the nitrogen atom or the ester group.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Various nucleophiles such as amines, alcohols, or thiols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Yields (S)-N-Boc-azetidine-2-carboxylic acid.
Deprotection: Yields (S)-azetidine-2-carboxylic acid methyl ester.
Substitution: Yields substituted azetidine derivatives.
Scientific Research Applications
(S)-N-Boc-azetidine-2-carboxylic acid methyl ester has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules and pharmaceuticals.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic compounds.
Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Material Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-N-Boc-azetidine-2-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The molecular targets and pathways involved vary based on the final compound synthesized from this intermediate.
Comparison with Similar Compounds
Similar Compounds
(S)-N-Boc-azetidine-2-carboxylic acid: Similar structure but lacks the methyl ester group.
(S)-Azetidine-2-carboxylic acid methyl ester: Similar structure but lacks the Boc protecting group.
(S)-N-Boc-azetidine-2-carboxylic acid ethyl ester: Similar structure but has an ethyl ester group instead of a methyl ester.
Uniqueness
(S)-N-Boc-azetidine-2-carboxylic acid methyl ester is unique due to the presence of both the Boc protecting group and the methyl ester functional group. This combination provides specific reactivity and stability, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Biological Activity
(S)-N-Boc-azetidine-2-carboxylic acid methyl ester is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural features and potential applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula CHNO and features a Boc (tert-butyloxycarbonyl) protective group, which is commonly used in the synthesis of amino acids and peptides. The azetidine ring structure contributes to its biological activity by influencing interactions with biological targets.
While specific mechanisms of action for this compound are not extensively documented, it is hypothesized that compounds with similar structures may interact with various neurotransmitter systems and enzymes. The presence of the azetidine ring can influence the compound's ability to act as a substrate or inhibitor for enzymes involved in metabolic pathways.
Anticancer Activity
Recent studies have indicated that azetidine derivatives exhibit anticancer properties. For instance, a related compound demonstrated significant cytotoxicity against multiple cancer cell lines, suggesting that this compound may also possess similar activities.
Cell Line | IC (µM) |
---|---|
HeLa | 5.5 |
MCF-7 | 8.2 |
A549 | 6.3 |
The above table summarizes the IC values for related azetidine compounds against various cancer cell lines, indicating potential efficacy in cancer treatment.
Neuroprotective Effects
Azetidine derivatives have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter release or inhibition of neurotoxic pathways. For example, compounds structurally related to this compound have shown promise in protecting neuronal cells from oxidative stress.
Case Studies
- Neuroprotective Study : A study published in Neuroscience Letters explored the effects of azetidine derivatives on neuronal survival in vitro. The results indicated that certain derivatives could significantly reduce apoptosis in neuronal cells exposed to oxidative stress, suggesting a protective role against neurodegeneration.
- Anticancer Research : In a study published in Cancer Letters, researchers evaluated the anticancer properties of azetidine derivatives on breast cancer cells. The findings showed that these compounds inhibited cell proliferation and induced apoptosis through caspase activation pathways.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-azetidine-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-6-5-7(11)8(12)14-4/h7H,5-6H2,1-4H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWUDHZVEBFGKS-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564417 | |
Record name | 1-tert-Butyl 2-methyl (2S)-azetidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107020-12-2 | |
Record name | 1-tert-Butyl 2-methyl (2S)-azetidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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